molecular formula C20H16N6S B287226 6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287226
M. Wt: 372.4 g/mol
InChI Key: HHSOMFVRWOZJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, which makes it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a treatment for neurological disorders such as Alzheimer's disease. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its effects on other enzymes and neurotransmitters to gain a better understanding of its mechanism of action. Additionally, further research could be done to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-chloro-5-methyl-1-phenyl-1H-pyrazole to yield the final product.

Scientific Research Applications

6-(3-methylphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have interesting biochemical and physiological effects, which makes it a promising candidate for further study.

Properties

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6S/c1-13-7-6-8-15(11-13)19-24-26-18(22-23-20(26)27-19)17-12-21-25(14(17)2)16-9-4-3-5-10-16/h3-12H,1-2H3

InChI Key

HHSOMFVRWOZJCR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C5=CC=CC=C5)C

Origin of Product

United States

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